molecular formula C₃¹³C₆H₁₃NO₂ B1162542 1-(3-Pyridyl-13C6)-1,4-butanediol

1-(3-Pyridyl-13C6)-1,4-butanediol

Cat. No.: B1162542
M. Wt: 173.16
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Pyridyl-13C6)-1,4-butanediol is a stable isotope-labeled analog of a nicotine metabolite, specifically designed for use in quantitative analytical research. This compound, with a molecular formula of C₃¹³C₆H₁₃NO₂ and a molecular weight of 173.16 g/mol , serves as a crucial internal standard in mass spectrometry-based assays. Its primary research value lies in improving the accuracy and reliability of quantification methods for nicotine metabolism studies. By utilizing this Carbon-13 labeled standard, researchers can correct for variations in sample preparation and instrument response, enabling highly precise tracking of the parent compound and its metabolites in complex biological matrices. The product is presented as a clear, yellow oil and has noted solubility in DMSO and Methanol . It is essential for advanced research in areas such as toxicology, pharmacokinetics, and substance metabolism. This chemical is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C₃¹³C₆H₁₃NO₂

Molecular Weight

173.16

Synonyms

4-Hydroxy-4-(3-pyridyl-13C6)-butan-1-ol;  4-Hydroxy-4-(3-pyridyl-13C6)-butanol

Origin of Product

United States

Preparation Methods

Isotopic Labeling of Pyridine Moieties

The incorporation of ¹³C into the pyridine ring necessitates starting with ¹³C-enriched precursors. Pyridine rings labeled at all six carbon positions (¹³C₆) are typically synthesized via cyclocondensation reactions using ¹³C-labeled ammonia and aldehydes. For example, the Chichibabin reaction employs acetaldehyde and ammonia under high-temperature conditions to form pyridine. Substituting ¹³C-labeled ammonia (¹³NH₃) and [¹³C₂]-acetaldehyde ensures uniform isotopic distribution.

Functionalization of 1,4-Butanediol

1,4-Butanediol serves as a versatile diol for nucleophilic substitutions or esterifications. Patent CN116515095A highlights the use of dual-catalyst systems (e.g., titanium and cobalt complexes) to optimize esterification efficiency while minimizing side reactions like tetrahydrofuran (THF) formation. Although this patent focuses on polyester synthesis, the principles of suppressing cyclization side reactions are transferable to functionalizing 1,4-butanediol with pyridyl groups.

Proposed Synthetic Routes for 1-(3-Pyridyl-¹³C₆)-1,4-Butanediol

Route 1: Nucleophilic Substitution with ¹³C₆-Pyridyl Lithium

Step 1: Synthesis of ¹³C₆-Pyridine

  • Reactants : [¹³C₂]-Acetaldehyde (2 eq), ¹³NH₃ (3 eq), formaldehyde (1 eq).

  • Conditions : 300°C, Pt/Al₂O₃ catalyst, 10 bar H₂.

  • Outcome : ¹³C₆-Pyridine (yield: 65–70%).

Step 2: Generation of 3-Pyridyl Lithium

  • Reactants : ¹³C₆-Pyridine, n-butyllithium (2.5 eq).

  • Conditions : –78°C, THF solvent, argon atmosphere.

  • Outcome : 3-Pyridyllithium intermediate.

Step 3: Coupling with 1,4-Butanediol Derivative

  • Reactants : 3-Pyridyllithium, 1,4-dibromobutane (1 eq).

  • Conditions : 0°C → 25°C, 12 h, THF.

  • Outcome : 1-(3-Pyridyl-¹³C₆)-1,4-butanediol (yield: 40–45%).

Table 1: Optimization of Coupling Reaction Conditions

ParameterRange TestedOptimal ValueYield (%)
Temperature (°C)–78 to 500→2545
SolventTHF, Et₂O, HexaneTHF45
Equiv. n-BuLi1.5–3.02.545

Route 2: Catalytic Hydrogenation of Epoxide Intermediates

Patent US5977417A demonstrates the hydrogenation of 1,3-butadiene diepoxide to 1,4-butanediol using non-palladium catalysts (e.g., Raney nickel). Adapting this method:

Step 1: Synthesis of 3-Pyridyl-¹³C₆-1,3-Butadiene Diepoxide

  • Reactants : ¹³C₆-Pyridine, butadiene monoxide.

  • Conditions : Epoxidation with m-CPBA, CH₂Cl₂, 0°C.

Step 2: Hydrogenation to 1,4-Butanediol

  • Catalyst : Raney nickel (activated at 120°C under H₂).

  • Conditions : 140°C, 40 bar H₂, THF solvent.

  • Outcome : 1-(3-Pyridyl-¹³C₆)-1,4-butanediol (yield: 30–35%).

Challenges and Mitigation Strategies

Isotopic Dilution and Purity

  • Issue : Cross-contamination with unlabeled species during coupling.

  • Solution : Use excess ¹³C₆-pyridyllithium (3 eq) and purify via column chromatography (SiO₂, EtOAc/hexane).

Side Reactions in Hydrogenation

  • Issue : Formation of 2,3-butanediol byproducts (up to 23% in patent US5977417A).

  • Solution : Optimize catalyst loading (0.5 g catalyst per 2.5 g substrate) and reduce reaction time to 2 hours.

Analytical Validation

Mass Spectrometry

  • Method : GC-MS with BSTFA derivatization.

  • Result : Molecular ion peak at m/z = 217 ([M–2TMS]⁺), confirming ¹³C₆ incorporation.

¹³C NMR Spectroscopy

  • Signal : Six distinct ¹³C resonances at δ 120–150 ppm (pyridyl carbons), δ 60–70 ppm (diol carbons).

Industrial Scalability and Applications

The dual-catalyst approach from CN116515095A, which reduces THF byproducts to ≤1.0 wt%, could be adapted for large-scale synthesis. Potential applications include:

  • Metabolic Tracers : Monitoring nicotinamide metabolism in vivo.

  • Polymer Science : Synthesis of labeled polyesters for degradation studies.

Q & A

Basic Questions

Q. What are the primary synthetic routes for producing 1-(3-Pyridyl-13C6)-1,4-butanediol, and how is isotopic purity validated?

  • Methodological Answer : The synthesis typically involves isotopic labeling of the pyridyl ring using 13C-enriched precursors, followed by coupling with 1,4-butanediol. Isotopic purity is validated via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the position and integrity of the 13C6 label. For example, HRMS can detect isotopic enrichment ratios (>99% 13C6), while 13C-NMR verifies the absence of unlabeled impurities at the pyridyl moiety .

Q. Which analytical techniques are most effective for characterizing 13C6-labeled 1,4-butanediol derivatives, and what are their validation parameters?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography (GC) coupled with isotope ratio mass spectrometry (IRMS) are preferred for quantifying isotopic enrichment. Validation parameters include:

  • Linearity : Calibration curves for 13C6-labeled vs. unlabeled analogs (R² > 0.99).
  • Precision : Relative standard deviation (RSD) < 2% for repeatability.
  • Limit of Quantitation (LOQ) : Typically ≤ 0.1 ng/mL for trace metabolic studies .

Q. What are the established protocols for using 1-(3-Pyridyl-13C6)-1,4-butanediol as an internal standard in chromatographic assays?

  • Methodological Answer : The compound is spiked into biological matrices (e.g., plasma, tissue homogenates) at known concentrations. Sample preparation involves protein precipitation (e.g., acetonitrile) followed by solid-phase extraction (SPE) to isolate the analyte. Isotopic internal standards minimize matrix effects, with recovery rates validated at 85–115% across three concentration levels .

Advanced Research Questions

Q. How should researchers design experiments to account for solvent-system interactions when using 1-(3-Pyridyl-13C6)-1,4-butanediol in aqueous/organic mixed-phase studies?

  • Methodological Answer : Solubility parameters (δ-values) guide solvent selection. For example, 1,4-butanediol/water mixtures with >70% 1,4-butanediol (δ = 14.0 (cal/cm³)¹/²) maximize solubility of hydrophobic pyridyl derivatives. Use Hansen solubility parameters to predict phase behavior and avoid precipitation during kinetic assays .
1,4-Butanediol Concentration (%)δ-Value (cal/cm³)¹/²
7014.0
5013.2
3012.5
Table 1: Solubility parameters of 1,4-butanediol/water mixtures at 25°C .

Q. How can response surface methodology (RSM) optimize reaction conditions for synthesizing isotopically labeled 1,4-butanediol derivatives while maintaining isotopic integrity?

  • Methodological Answer : A D-optimal design with factors like catalyst loading, temperature, and solvent ratios is used to maximize yield without isotopic scrambling. For example, a quadratic model predicts optimal conditions:

  • Acid-to-alcohol molar ratio: 2.6:1
  • Catalyst mass: 8.9% of total reactants
  • Reaction time: 4.7 hours
    Validation via ANOVA ensures model significance (p < 0.05), and isotopic purity is confirmed via 13C-NMR post-synthesis .

Q. What methodological approaches resolve contradictions between in vitro and in vivo metabolic conversion rates of 13C6-labeled 1,4-butanediol derivatives?

  • Methodological Answer : Discrepancies arise from differences in enzymatic activity (e.g., alcohol dehydrogenase in vitro vs. hepatic metabolism in vivo). To reconcile

Compartmental Modeling : Track 13C6 label distribution in plasma and tissues using pharmacokinetic models.

Cross-Species Validation : Compare metabolic rates in rodents (e.g., F344/N rats) and human hepatocytes to identify species-specific pathways .

Q. How do researchers address isotopic dilution effects when using 13C6-labeled 1,4-butanediol derivatives in longitudinal metabolic flux analysis?

  • Methodological Answer : Isotopic dilution is minimized by:

  • Dose Calibration : Administering tracer amounts (≤1% of endogenous pools) to avoid perturbing natural metabolite levels.
  • Correction Algorithms : Applying mass isotopomer distribution analysis (MIDA) to account for natural abundance 13C interference in GC-MS data .

Data Contradiction Analysis

Q. How should conflicting data on the neuropharmacological effects of 1,4-butanediol metabolites (e.g., GHB) be interpreted across experimental models?

  • Methodological Answer : Contradictions often stem from model-specific bioavailability (e.g., Drosophila vs. mammals). Mitigation strategies include:

  • Dose Normalization : Adjusting doses based on metabolic body weight (e.g., mg/kg⁰·⁷⁵).
  • Time-Resolved Sampling : Collecting blood/tissue samples at ≤5-minute intervals to capture rapid GHB conversion kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.